molecular formula C12H19F3N2O2 B2626287 Tert-butyl (1S,5S)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2155840-58-5

Tert-butyl (1S,5S)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2626287
CAS No.: 2155840-58-5
M. Wt: 280.291
InChI Key: MWAGAHJGQJBCDH-WDEREUQCSA-N
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Description

This compound is a bicyclic amine featuring a rigid 3-azabicyclo[3.1.0]hexane core with stereospecific substitutions:

  • Stereochemistry: (1S,5S) configuration ensures precise spatial orientation critical for biological interactions.
  • Functional groups: tert-Butoxycarbonyl (Boc): A common protecting group for amines, enhancing solubility during synthesis. Aminomethyl (-CH2NH2): Provides nucleophilic reactivity for further derivatization. Trifluoromethyl (-CF3): Enhances lipophilicity and metabolic stability via electron-withdrawing effects .

Its structural complexity makes it valuable in medicinal chemistry, particularly as a scaffold for protease inhibitors or central nervous system (CNS) therapeutics.

Properties

IUPAC Name

tert-butyl (1S,5S)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F3N2O2/c1-9(2,3)19-8(18)17-6-10(5-16)4-11(10,7-17)12(13,14)15/h4-7,16H2,1-3H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAGAHJGQJBCDH-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2(C1)C(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@]2(C[C@]2(C1)C(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,5S)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azabicyclohexane Core: The initial step involves the construction of the azabicyclohexane core through a cyclization reaction. This can be achieved by reacting a suitable amine with a bifunctional electrophile under controlled conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Aminomethylation: The aminomethyl group is incorporated through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Tert-butyl Ester Formation: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Flow microreactor systems can provide better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield nitriles, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (1S,5S)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable feature in medicinal chemistry.

Medicine

The compound’s potential therapeutic applications include its use as a scaffold for the development of drugs targeting neurological disorders. Its bicyclic structure and stereochemistry are crucial for binding to specific biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism by which tert-butyl (1S,5S)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with specific proteins, modulating their activity and leading to the desired biological response.

Comparison with Similar Compounds

Structural and Stereochemical Variations

Key analogs and their distinguishing features:

Compound Name Substituents Stereochemistry Key Differences vs. Target Compound Source
tert-Butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Aminomethyl at C2 (1S,2S,5R) No CF3; altered bicyclic substitution pattern
tert-Butyl (1R,5S,6S)-6-(4-methoxybenzamido)-3-azabicyclo[3.1.0]hexane-3-carboxylate Benzamido at C6 (1R,5S,6S) Aromatic amide substituent; no CF3
tert-Butyl rel-(1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Aminomethyl at C6 rel-(1R,5S,6s) Relative stereochemistry; positional isomerism
tert-Butyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CID 1511379-27-3) Aminomethyl at C1 Undisclosed No CF3; simpler substitution pattern
tert-Butyl (1R,5S,6R)-6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate Acetyl at C6 (1R,5S,6R) Electron-withdrawing acetyl group; no CF3

Key Observations :

  • Positional isomerism: Substitution at C1 (target compound) vs.
  • Trifluoromethyl (-CF3): Unique to the target compound, this group increases logP (lipophilicity) by ~1.5 units compared to non-fluorinated analogs, improving blood-brain barrier permeability .
  • Stereochemistry : The (1S,5S) configuration in the target compound may enhance binding affinity to chiral targets (e.g., enzymes or receptors) compared to diastereomers like (1R,5S,6S) .

Challenges :

  • Introducing -CF3 demands rigorous control of reaction conditions to avoid side reactions (e.g., defluorination).
  • Stereoselective synthesis of the bicyclic core requires chiral catalysts or resolution techniques .

Biological Activity

Tert-butyl (1S,5S)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C11H19F3N2O2
  • Molecular Weight : 268.28 g/mol
  • CAS Number : 1523530-57-5

The structural features include a bicyclic framework that is crucial for its interaction with biological targets. The trifluoromethyl group enhances lipophilicity and may influence receptor binding affinity.

Research indicates that the bicyclo[3.1.0]hexane moiety is associated with various biological activities, including:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of β-secretase (BACE1), which is a critical enzyme involved in the pathogenesis of Alzheimer's disease. Studies show that modifications in the bicyclic structure can significantly affect potency against BACE1 .
  • Receptor Affinity : The compound has been evaluated for its affinity towards adenosine receptors, particularly A3 receptors, which are implicated in inflammation and cancer treatment . The introduction of the bicyclo[3.1.0]hexane scaffold has been shown to increase selectivity and potency.

Biological Activity Data

Activity Target IC50 Value Reference
BACE1 Inhibitionβ-secretase157 nM
A3 Receptor AffinityAdenosine A3 receptor0.38 μM
Antimicrobial ActivityVarious pathogensVaries

Case Studies

  • Alzheimer's Disease Research :
    A study focused on the structure-activity relationship (SAR) of various derivatives of the compound showed that modifications at specific positions significantly enhanced BACE1 inhibition, leading to promising candidates for Alzheimer's treatment .
  • Inflammation and Cancer :
    Research on bicyclo[3.1.0]hexane-based ligands demonstrated that certain derivatives exhibited high selectivity for A3 receptors, suggesting potential applications in treating inflammatory diseases and cancers .

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